Trifluoromethane Trifluoromethane Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant.
Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket.
Fluoroform is a member of fluoromethanes. It has a role as a refrigerant.
Brand Name: Vulcanchem
CAS No.: 75-46-7
VCID: VC1604465
InChI: InChI=1S/CHF3/c2-1(3)4/h1H
SMILES: C(F)(F)F
Molecular Formula: CHF3
Molecular Weight: 70.014 g/mol

Trifluoromethane

CAS No.: 75-46-7

Cat. No.: VC1604465

Molecular Formula: CHF3

Molecular Weight: 70.014 g/mol

* For research use only. Not for human or veterinary use.

Trifluoromethane - 75-46-7

Specification

CAS No. 75-46-7
Molecular Formula CHF3
Molecular Weight 70.014 g/mol
IUPAC Name fluoroform
Standard InChI InChI=1S/CHF3/c2-1(3)4/h1H
Standard InChI Key XPDWGBQVDMORPB-UHFFFAOYSA-N
SMILES C(F)(F)F
Canonical SMILES C(F)(F)F
Boiling Point -82.1 °C
-82.0 °C
-84.4 °C
Colorform Colorless gas
Liquefied gas
Melting Point -155.1 °C
-155.18 °C
-155 °C

Introduction

Chemical Identification and Structure

Trifluoromethane is a halogenated methane compound with one hydrogen atom and three fluorine atoms attached to a carbon atom. Its fundamental identification parameters are presented in Table 1.

Table 1: Basic Identification Parameters of Trifluoromethane

ParameterValue
IUPAC NameTrifluoromethane
Chemical FormulaCHF₃
CAS Registry Number75-46-7
Molecular Mass70.01 g/mol
Other NamesFluoroform, Carbon trifluoride, HFC-23, Methane trifluoro-, Arcton 1
InChIInChI=1S/CHF3/c2-1(3)4/h1H
InChIKeyXPDWGBQVDMORPB-UHFFFAOYSA-N
SMILES NotationC(F)(F)F
Canonical SMILESFC(F)F

Trifluoromethane consists of a tetrahedral structure with the carbon atom at the center, bonded to three fluorine atoms and one hydrogen atom . The strong carbon-fluorine bonds contribute to its stability and low reactivity under standard conditions .

Physical and Chemical Properties

Trifluoromethane exists as a gas at room temperature due to its low boiling point. Its physical and chemical properties are crucial for understanding its behavior in various applications and environmental contexts.

Table 2: Physical and Chemical Properties of Trifluoromethane

PropertyValueSource
Boiling Point-84.4 °C
Melting Point-160 °C
Density1.44 g/cm³
Vapor Density2.43 (vs air)
Vapor Pressure635 psi (21 °C)
Refractive Index1.2150
Water SolubilitySlightly soluble
StabilityStable; incompatible with strong oxidizing agents

The compound's low boiling and melting points reflect its weak intermolecular forces, consistent with its small molecular size and symmetric structure . These properties make it suitable for specialized applications such as ultra-low temperature refrigeration systems .

Production and Synthesis

Industrial Production

Trifluoromethane is primarily produced as an unintentional byproduct during the manufacture of chlorodifluoromethane (HCFC-22 or CHClF₂), which is used as a refrigerant and as a chemical feedstock for manufacturing synthetic polymers . The production process involves halogen exchange reactions where chlorine is replaced by fluorine, with several factors affecting the generation of trifluoromethane including temperature, pressure, feed rates, catalyst concentration, and catalyst deactivation .

Recent Synthetic Approaches

Recent research has focused on utilizing trifluoromethane as a reagent for nucleophilic trifluoromethylation. A significant breakthrough was reported in 2023, where researchers developed a method for ex-situ generation of trifluoromethyl anion (CF₃⁻) from fluoroform (CF₃H) . This innovation involves:

  • A devised flow dissolver for rapid biphasic mixing of gaseous CF₃H and liquid reagents

  • Structural optimization through computational fluid dynamics (CFD)

  • Direct use of the generated CF₃⁻ for synthesizing diverse trifluoromethylated compounds

This development is particularly significant because it overcomes the fundamental limitation of CF₃⁻'s short lifetime, which previously required it to be generated in the presence of a stabilizer or reaction partner (in-situ method) .

Applications and Uses

Trifluoromethane has several industrial and research applications, though its use is increasingly restricted due to environmental concerns.

Industrial Applications

The primary applications of trifluoromethane include:

  • Ultra-low temperature refrigeration in specialized storage and manufacturing processes

  • Chemical feedstock for producing other fluorinated compounds

  • Specialized uses in the semiconductor industry

Research Applications

In chemical research, trifluoromethane serves as:

  • A precursor for nucleophilic trifluoromethylation reactions, which are important in pharmaceutical and agrochemical synthesis

  • A reagent for introducing the trifluoromethyl (CF₃) group into organic molecules, which can improve therapeutic efficacy, permeability, metabolic stability of drug molecules, and binding affinity against proteins

The trifluoromethyl group has gained importance in medicinal chemistry due to its ability to enhance drug properties . Nucleophilic trifluoromethylation using fluoroform provides a more atom- and step-economical approach compared to other methods that rely on more complex reagents .

Environmental Impact

Table 3: Environmental Impact Parameters of Trifluoromethane

ParameterValueSource
100-year GWP14,800
20-year GWP12,400
Atmospheric Lifetime270 years
Global Mean Concentration (2009)22.6 (±0.2) pmol mol⁻¹
Regulatory StatusControlled under Kigali Amendment to Montreal Protocol

With a 100-year global warming potential of 14,800, trifluoromethane is significantly more potent than carbon dioxide at trapping heat in the atmosphere . This means that one kilogram of trifluoromethane released into the atmosphere will trap 14,800 times more heat over a 100-year period compared to one kilogram of carbon dioxide .

Emissions Trends

Historical emissions of trifluoromethane have shown significant variations as countries implemented control measures and as HCFC-22 production patterns changed. Key emission trends include:

  • Global emissions "plateaued" during 1997-2003, followed by a rapid ~50% increase to a peak of 15.0 (+1.3/-1.2) Gg/yr in 2006

  • After 2006, emissions declined rapidly to 8.6 (+0.9/-1.0) Gg/yr in 2009, the lowest annual emission in 15 years

  • In China, emissions reached a peak of 10.5 ± 1.8 Gg/yr (155 ± 27 Tg/y CO₂-eq) in 2006, decreasing to 7.3 ± 1.3 Gg/yr (108 ± 19 Tg/yr CO₂-eq) in 2008 and 2009

  • Recent measurements in eastern China indicate emissions of 6.7 ± 3.1 Gg yr⁻¹ during 2021-2023, equivalent to 98 Tg-CO₂ yr⁻¹ or 0.7% of China's annual greenhouse gas emissions in 2021

Regulatory Controls

Due to its significant environmental impact, trifluoromethane is subject to increasing regulatory controls:

  • The Kigali Amendment to the Montreal Protocol requires parties to ensure that their emissions of HFC-23 are destroyed to the extent practicable using approved technologies

  • The U.S. Environmental Protection Agency (EPA) has established requirements that, as of October 1, 2022, no more than 0.1 percent of HFC-23 created on a facility line may be emitted

  • These control measures are expected to abate cumulative emissions of more than 7,000 metric tons of HFC-23 (equivalent to more than 3.7 million metric tons of carbon dioxide) from 2022 through 2050

Research Developments

Nucleophilic Trifluoromethylation

Significant research has focused on developing efficient methods for nucleophilic trifluoromethylation using trifluoromethane as a precursor. Traditional methods often required ozone-depleting trifluoromethyl halides, making trifluoromethane an attractive alternative due to its low toxicity and non-ozone-depleting nature .

Recent advances include:

  • Development of flow systems for the direct use of gaseous trifluoromethane in synthesis

  • Chemoselective reactions with various substrates including multi-functional compounds

  • Scale-up to multi-gram synthesis of valuable compounds through integrated flow systems

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